molecular formula C9H15N3S B1605880 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol CAS No. 38942-56-2

4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1605880
CAS RN: 38942-56-2
M. Wt: 197.3 g/mol
InChI Key: TVUFIKOJYIKYPF-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various pharmaceutical drugs .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through several methods. One common method involves the cyclodehydration of secondary amides and hydrazides . Another method involves the oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms. The exact structure can vary depending on the substituents attached to the ring .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For example, they can form self-assembled monolayers on silver electrodes, which have been studied for their electrochemically anticorrosive behavior . They can also undergo regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary depending on their specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 165-169 °C and is soluble in acetone .

Scientific Research Applications

Synthesis and Corrosion Inhibition

4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol, a derivative within the 1,2,4-triazole family, has been researched for its electrochemical properties and effectiveness as a corrosion inhibitor. In a study by Chauhan et al. (2019), a related compound, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT), demonstrated over 94% corrosion inhibition efficiency for copper in a 3.5% NaCl solution. This compound was found to form a protective film on the copper surface, indicating its potential utility in preventing metal corrosion in saline environments (Chauhan et al., 2019).

Functionalization of Materials

Triazole-based compounds, including this compound, have been explored for their ability to functionalize surfaces, particularly in nanotechnology. Fleming et al. (2006) used 1,3-dipolar cycloaddition reactions, or "click" chemistry, to attach triazole rings to Au nanoparticles. This approach can introduce various functional groups to the nanoparticles, potentially enhancing their utility in chemical sensors, catalysis, and biomedical applications (Fleming et al., 2006).

Antitumor Potential

The antitumor activity of 1,2,4-triazole derivatives, including those similar to this compound, has been a subject of research. Hovsepyan et al. (2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and evaluated their anti-tumor activity and effect on tumor DNA methylation levels. These studies suggest that 1,2,4-triazole derivatives could be promising candidates for developing new anticancer drugs (Hovsepyan et al., 2018).

Environmental Applications

1,2,4-Triazole derivatives, including this compound, have also been investigated for environmental applications. Hozien et al. (2021) developed a one-pot synthesis method for s-triazole derivatives that showed potential for water decontamination, highlighting the versatility of triazole-based compounds in addressing environmental challenges (Hozien et al., 2021).

Safety and Hazards

The safety and hazards of 1,2,4-triazoles can also vary depending on their specific structure. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is classified as an irritant to the eyes, skin, and respiratory system .

Future Directions

The future research directions for 1,2,4-triazoles are vast due to their diverse biological activities. They are being explored for potential uses in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

4-cyclohexyl-3-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-10-11-9(13)12(7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUFIKOJYIKYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)N1C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359273
Record name 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38942-56-2
Record name 4-cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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